2-Methyl-2-(thiophen-2-yl)malonic Acid
Description
Structure
3D Structure
Properties
CAS No. |
126899-44-3 |
|---|---|
Molecular Formula |
C8H8O4S |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
2-methyl-2-thiophen-2-ylpropanedioic acid |
InChI |
InChI=1S/C8H8O4S/c1-8(6(9)10,7(11)12)5-3-2-4-13-5/h2-4H,1H3,(H,9,10)(H,11,12) |
InChI Key |
ZAKIIHLBNJRPFO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CS1)(C(=O)O)C(=O)O |
Canonical SMILES |
CC(C1=CC=CS1)(C(=O)O)C(=O)O |
Synonyms |
Methyl-2-thienylpropanedioic Acid; 2-Methyl-2-(2-thienyl)propanedioic Acid |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 2 Thiophen 2 Yl Malonic Acid and Analogues
Classical Approaches to Malonic Acid Derivatives with Thiophene (B33073) Substituents
Traditional methods for the synthesis of thiophene-substituted malonic acid derivatives have laid the groundwork for more advanced and stereoselective strategies. These classical approaches primarily involve the formation of a carbon-carbon bond between the thiophene moiety and the malonate backbone.
Malonic Ester Synthesis and its Adaptation for Aryl/Heteroaryl Substitution
The malonic ester synthesis is a versatile and widely used method for the preparation of substituted carboxylic acids. wikipedia.orgmasterorganicchemistry.comlibretexts.orguobabylon.edu.iqopenochem.org The core of this synthesis involves the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. libretexts.orglibretexts.org
The process begins with the deprotonation of the α-carbon of diethyl malonate using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. youtube.com This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an alkylated malonic ester. researchgate.net For the synthesis of 2-Methyl-2-(thiophen-2-yl)malonic acid, this classical approach can be adapted in a two-step alkylation. First, the malonic ester enolate is reacted with a suitable thiophene-containing electrophile, such as 2-(chloromethyl)thiophene. A second alkylation step with a methyl halide, followed by hydrolysis of the diester, would yield the target compound. A major challenge in this approach can be the potential for dialkylation, which can lead to reduced yields and purification difficulties. wikipedia.org
| Reagent 1 | Reagent 2 | Base | Product |
| Diethyl malonate | 2-(Chloromethyl)thiophene | Sodium ethoxide | Diethyl 2-(thiophen-2-ylmethyl)malonate |
| Diethyl 2-(thiophen-2-ylmethyl)malonate | Methyl iodide | Sodium ethoxide | Diethyl 2-methyl-2-(thiophen-2-ylmethyl)malonate |
Nucleophilic Substitution Strategies on Thiophene Derivatives with Malonate Reagents
Nucleophilic aromatic substitution (SNAr) presents another classical route to introduce a malonate group onto a thiophene ring. libretexts.org This reaction typically requires an activated thiophene derivative, where the ring is rendered electron-deficient by the presence of electron-withdrawing groups. nih.gov A leaving group, such as a halide, on the thiophene ring is then displaced by a nucleophile.
In this context, the enolate of a malonic ester can serve as the nucleophile. For instance, a halothiophene bearing an electron-withdrawing group could react with the sodium salt of diethyl malonate. smu.ca The reactivity of heteroaryl halides in SNAr reactions is dependent on the nature of the heterocycle and the position of the halogen. nih.gov Subsequent modification of the resulting product would be necessary to introduce the methyl group and hydrolyze the ester functionalities to obtain this compound. The efficiency of this method is highly dependent on the substitution pattern of the thiophene ring. nih.gov
| Thiophene Substrate | Nucleophile | Conditions | Product |
| 2-Bromo-3-nitrothiophene | Sodium diethyl malonate | Heat, DMF | Diethyl 2-(3-nitrothiophen-2-yl)malonate |
| 2-Chlorobenzothiophene | Sodium diethyl malonate | Cs2CO3, Cu(OTf)2 | Diethyl 2-(benzothiophen-2-yl)malonate |
Carbene Insertion Reactions with Thiophene Substrates
Carbene insertion into C-H bonds has emerged as a powerful tool for carbon-carbon bond formation. This methodology can be applied to the synthesis of thiophene-substituted malonic esters. Transition metal catalysts, particularly those based on rhodium, are highly effective in catalyzing the decomposition of diazo compounds to generate metal carbenes. researchgate.netcaltech.edu
These reactive intermediates can then insert into the C-H bonds of a thiophene ring. For example, the reaction of ethyl diazoacetate in the presence of a rhodium catalyst and thiophene could lead to the formation of ethyl 2-(thiophen-2-yl)acetate. rsc.org To synthesize a malonic acid derivative, a diazo malonate could be employed. The regioselectivity of the C-H insertion is a critical aspect of this method and can be influenced by the catalyst and the electronic properties of the thiophene substrate. illinois.edu
| Carbene Precursor | Substrate | Catalyst | Product |
| Ethyl diazoacetate | Thiophene | Rhodium(II) acetate | Ethyl 2-(thiophen-2-yl)acetate |
| Diethyl diazomalonate | Thiophene | Rhodium(II) octanoate | Diethyl 2-(thiophen-2-yl)malonate |
Stereoselective and Enantioselective Synthesis of Malonic Acid Derivatives
The development of stereoselective methods for the synthesis of chiral malonic acid derivatives is a significant area of research, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry.
Asymmetric Approaches to Chiral Malonates Bearing Thiophene
The synthesis of chiral thiophene-containing malonates can be achieved through various asymmetric catalytic methods. Chiral ligands complexed to metal catalysts play a crucial role in inducing enantioselectivity. nih.gov For instance, novel chiral ligands based on the thiophene scaffold have been developed and utilized in asymmetric catalysis. iaea.orgresearchgate.netresearchgate.net
One approach involves the asymmetric alkylation of a malonate derivative using a chiral phase-transfer catalyst or a chiral metal complex. Alternatively, a prochiral thiophene-substituted substrate can be desymmetrized in an enantioselective reaction. The development of C2-symmetric chiral ligands, such as bis(oxazolinyl)thiophenes, has shown promise in copper-catalyzed asymmetric reactions. nih.gov The choice of metal, ligand, and reaction conditions is critical for achieving high enantiomeric excess (ee). chinesechemsoc.org
| Reaction Type | Chiral Catalyst/Ligand | Substrate | Enantiomeric Excess (ee) |
| Asymmetric Sulfide Oxidation | Vanadium complex with chiral Schiff base ligand | Thioanisole | up to 79% |
| Asymmetric Henry Reaction | Copper(II) triflate with chiral thiolated amino alcohol | Benzaldehyde | up to 96% |
| Asymmetric Friedel-Crafts Alkylation | Copper(II) triflate with 2,5-bis(oxazolinyl)thiophene | Indole and β-nitroolefin | up to 81% |
Enantioselective Decarboxylative Protonation Methodologies
Enantioselective decarboxylative protonation (EDP) is a powerful strategy for the synthesis of chiral carboxylic acids from disubstituted malonic acids. researchgate.net This approach often utilizes enzymes, which can provide high levels of stereocontrol under mild reaction conditions. nih.gov
The enzyme aryl/alkenyl malonate decarboxylase (AMDase) and its engineered variants have been successfully employed for the EDP of a range of disubstituted malonic acids, including heteroaryl derivatives. nih.govresearchgate.net For example, α-hydroxy-α-(thiophen-2-yl)malonic acid can be prepared and subsequently subjected to an enzymatic decarboxylation to yield the corresponding chiral α-hydroxy-α-(thiophen-2-yl)acetic acid. nih.gov This chemoenzymatic approach offers a green and efficient alternative to traditional chemical methods for producing enantioenriched heteroaromatic α-hydroxycarboxylic acids. nih.govgoogle.com
| Substrate | Enzyme | Product | Enantiomeric Excess (ee) |
| α-Phenyl-α-hydroxy malonic acid | AMDase | (R)-Mandelic acid | >99% |
| α-Furanyl-α-hydroxy malonic acid | AMDase | (R)-α-Furanyl-α-hydroxyacetic acid | >99% |
| α-Thiophen-2-yl-α-hydroxy malonic acid | AMDase | (R)-α-Hydroxy-α-(thiophen-2-yl)acetic acid | >99% |
Sustainable and Green Chemistry Synthetic Routes
Green chemistry principles are pivotal in the contemporary synthesis of fine chemicals, including malonic acid derivatives. These methodologies focus on minimizing environmental impact by reducing the use of hazardous solvents and reagents, lowering energy consumption, and designing safer chemical processes.
The synthesis of carboxylic acid derivatives often involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. scirp.org Traditionally, these steps require high temperatures, extended reaction times, and the use of solvents that can be difficult to remove. scirp.org Recent advancements have demonstrated the feasibility of performing key steps, such as decarboxylation, under solvent- and catalyst-free conditions.
One notable approach is the use of microwave irradiation to drive the decarboxylation of malonic acid derivatives without any solvent or catalyst. scirp.org This method has been shown to produce the corresponding carboxylic acid in high purity and yield within a very short reaction time (3–10 minutes). scirp.org The process is not only efficient but also environmentally friendly as it eliminates the need for potentially hazardous solvents and simplifies the work-up procedure, often yielding the desired product as the sole component. scirp.org This technique could be hypothetically applied to the final decarboxylation step in the synthesis of analogues of this compound.
Another relevant development is the solvent-free synthesis of malonic acid half thioesters (MAHTs) and oxyesters (MAHOs), which are valuable precursors in organic synthesis. researchgate.net These methods provide an improved route to these compounds, which can then be used in subsequent reactions. researchgate.net
Table 1: Comparison of Conventional vs. Solvent-Free Decarboxylation
| Parameter | Conventional Thermal Method | Solvent- & Catalyst-Free Microwave Method |
| Solvent | Xylene, Aniline, Dioxane, etc. scirp.org | None scirp.org |
| Catalyst | Pyridine (B92270), Imidazole (B134444) scirp.orglookchem.com | None scirp.org |
| Temperature | High (up to 200°C) scirp.org | 180-190°C scirp.org |
| Reaction Time | Hours to overnight scirp.org | 3-10 minutes scirp.org |
| Work-up | Often complex, requires solvent removal | Minimal to none scirp.org |
| Yield | Variable | High scirp.org |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of malonic acid derivatives, microwave heating has been particularly effective for the decarboxylation step. scirp.orglookchem.com The rapid and efficient heating provided by microwaves can significantly reduce reaction times from hours to minutes. scirp.org
Protocols have been developed for the microwave-assisted decarboxylation of various malonic acids in water, a green solvent. lookchem.com Using a microwave autoclave at high temperatures (e.g., 190°C), the reaction can be completed in as little as 15 minutes, with isolated yields often ranging from 80% to 98%. lookchem.com The resulting products are typically of high purity, often not requiring further purification. lookchem.com The Krapcho decarboxylation of alkyl malonate derivatives has also been adapted to aqueous microwave conditions, sometimes using salts like lithium sulfate (B86663) to improve reaction rates, thereby avoiding the need for solvents like DMSO. organic-chemistry.org
For the synthesis of this compound, a microwave-assisted decarboxylation could be envisioned as a final step to yield a mono-acid derivative, should that be a desired target. The use of water as a solvent would align with green chemistry principles. lookchem.com
Electrosynthesis represents a green and economical approach to chemical transformations, utilizing electrons as clean reagents. acs.orgnih.gov The electrochemical oxidation of carboxylic acids, known as the Kolbe electrolysis, has been a subject of study for nearly two centuries and continues to be relevant in modern organic synthesis. acs.orgnih.gov This reaction involves the anodic oxidation of a carboxylate to form a radical, which then decarboxylates to generate an alkyl radical. gre.ac.uk
This methodology has been applied in various synthetic contexts, and recent developments have expanded its utility. For instance, the carbocationic variant of the Kolbe reaction, the Hofer-Moest reaction, has been used in the context of employing malonic acid derivatives as carbonyl synthons. acs.orgnih.gov Electrosynthesis offers a powerful way to activate carboxylic acid derivatives under mild conditions, avoiding the need for harsh chemical oxidants. beilstein-journals.org The production of valuable carboxylic acids through the incorporation of CO2 into organic molecules is another significant application of electrochemistry. beilstein-journals.org
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysis. Enzymes can operate under mild conditions, often in solvent-free systems, leading to greener synthetic processes.
A notable example is the enzyme-catalyzed synthesis of linear polyesters using dimethyl malonate as a diester. nih.govnih.govwhiterose.ac.uk In a solventless system, immobilized Candida antarctica lipase (B570770) B (iCaLB) has been successfully used as a biocatalyst for the polycondensation of dimethyl malonate with various aliphatic diols. nih.govunit.no This enzymatic approach proved successful where traditional metal-catalyzed methods (using antimony and titanium catalysts at temperatures above 150°C) failed to produce high molecular weight polymers. nih.govwhiterose.ac.uk The enzymatic synthesis proceeds at much lower temperatures (below 90°C), highlighting its potential for creating sustainable, malonate-based materials. nih.govwhiterose.ac.uk
Table 2: Comparison of Catalysts for Malonate Polyester Synthesis nih.govwhiterose.ac.uk
| Catalyst Type | Catalyst Example | Temperature | Conditions | Outcome |
| Metal Catalyst | Antimony Oxide, Titanium Butoxide | >150°C | Bulk | Unsuccessful (low molecular weight) |
| Enzymatic Catalyst | Immobilized Candida antarctica lipase B (iCaLB) | <90°C | Solvent-free | Successful synthesis of linear polyesters |
Flow Chemistry Applications in the Synthesis of Substituted Malonic Acids
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater efficiency.
Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net This precise control can lead to higher yields, better selectivity, and reduced reaction times. researchgate.net The small reaction volumes within the reactor enhance heat and mass transfer, allowing for the safe handling of highly reactive intermediates and exothermic reactions. researchgate.net
The synthesis of heterocyclic compounds, including thiophene derivatives, has benefited from the application of flow chemistry. sci-hub.se For instance, continuous flow methods have been developed for the preparation of indoles and other heterocycles, overcoming the limitations of batch processes such as long reaction times and scalability issues. researchgate.net These systems can achieve high conversion rates and excellent yields in a matter of minutes. researchgate.net
Telescoped Reactions for Multi-Step Synthesis of Complex Derivatives
The synthesis of structurally complex molecules, such as derivatives of this compound, traditionally involves a sequence of individual reactions, each followed by work-up and purification of the intermediate product. This conventional approach can be time-consuming, resource-intensive, and may lead to significant material loss at each stage. In contrast, telescoped reactions, also known as one-pot or flow syntheses, offer a more efficient and sustainable alternative by combining multiple transformation steps without the isolation of intermediates. rsc.orgwhiterose.ac.uk This methodology is particularly advantageous in pharmaceutical and fine chemical production, where efficiency and waste reduction are paramount. nih.gov
While specific examples of telescoped reactions for the multi-step synthesis of complex derivatives starting from this compound are not extensively documented in dedicated literature, the principles can be applied based on established synthetic routes for analogous compounds. A plausible synthetic pathway for derivatives of this compound could involve the initial alkylation of a malonic ester, followed by further functionalization.
For instance, a hypothetical telescoped process for the synthesis of an amide derivative could commence with the deprotonation of diethyl 2-(thiophen-2-yl)malonate, followed by methylation to introduce the second substituent at the alpha-carbon. The resulting diethyl 2-methyl-2-(thiophen-2-yl)malonate could then be hydrolyzed in situ to the corresponding dicarboxylic acid, which, without isolation, is subsequently converted to an acid chloride and finally reacted with an amine to yield the desired diamide.
Continuous flow chemistry represents a powerful platform for realizing such telescoped syntheses. nih.gov In a continuous flow setup, reactants are pumped through a series of interconnected reactors, with each reactor maintained at specific conditions (e.g., temperature, pressure) to facilitate a particular transformation. researchgate.net In-line purification techniques, such as liquid-liquid extraction or solid-supported scavengers, can be integrated between reactor modules to remove by-products and unreacted reagents, ensuring the purity of the stream entering the next reaction stage. allfordrugs.com This high degree of automation and control allows for the safe handling of reactive intermediates and can significantly accelerate process optimization. nih.gov
The following table outlines a conceptual telescoped synthesis for a hypothetical derivative of this compound, illustrating the sequence of reactions and the potential for integration in a continuous flow system.
| Step | Reaction | Reagents and Conditions | Potential In-line Monitoring/Purification |
| 1 | Deprotonation | Diethyl 2-(thiophen-2-yl)malonate, Sodium Ethoxide in Ethanol | IR Spectroscopy to monitor the formation of the enolate |
| 2 | Methylation | Methyl Iodide | Quenching with a scavenger resin to remove excess alkylating agent |
| 3 | Hydrolysis | Aqueous Sodium Hydroxide, followed by acidification | In-line pH measurement and liquid-liquid extraction to remove impurities |
| 4 | Amidation | Thionyl Chloride, followed by an amine (e.g., Aniline) | FT-IR to monitor the conversion of the carboxylic acid to the amide |
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2 Thiophen 2 Yl Malonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis
NMR spectroscopy serves as the cornerstone for determining the precise atomic connectivity and three-dimensional structure of 2-Methyl-2-(thiophen-2-yl)malonic acid in solution.
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. Although specific experimental data for this compound is not publicly available, a detailed prediction of its chemical shifts can be made based on the analysis of structurally related fragments such as 2-methylthiophene, methylmalonic acid, and thiophene-2-carboxylic acid. hmdb.canih.govchemicalbook.com
The ¹H NMR spectrum is expected to show distinct signals for the three protons on the thiophene (B33073) ring. These protons form a coupled system, and their chemical shifts are influenced by the electron-withdrawing effect of the malonic acid group. The proton at position 5 (H-5) would likely appear furthest downfield, followed by H-3 and H-4. chemicalbook.com A sharp singlet in the aliphatic region would correspond to the three equivalent protons of the methyl group. The two acidic protons of the carboxyl groups would typically appear as a broad singlet far downfield, the position of which is highly dependent on the solvent and concentration.
The ¹³C NMR spectrum would provide complementary information. Key signals would include those for the two equivalent carboxylic acid carbons, the quaternary α-carbon, the four distinct carbons of the thiophene ring, and the methyl carbon. The quaternary carbon directly attached to the sulfur atom (C2 of thiophene) is expected to have the most downfield shift among the thiophene carbons. libretexts.org The chemical shifts for the carbonyl carbons are anticipated in the typical range for carboxylic acids (170-185 ppm). libretexts.org
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| -COOH | 10.0 - 13.0 | 170 - 175 | Broad Singlet |
| Thiophene H-5 | ~7.5 | ~128 | Doublet of Doublets |
| Thiophene H-3 | ~7.2 | ~126 | Doublet of Doublets |
| Thiophene H-4 | ~7.0 | ~127 | Doublet of Doublets |
| -CH₃ | ~1.9 | ~25 | Singlet |
| Quaternary α-C | - | ~55 | - |
| Thiophene C-2 | - | ~140 | - |
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by establishing through-bond correlations between nuclei. science.govyoutube.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to confirm the connectivity of the thiophene ring protons. Cross-peaks would be observed between H-3 and H-4, and between H-4 and H-5, confirming their adjacent positions. The absence of any COSY correlations to the methyl signal would verify it as an isolated singlet. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals for H-3, H-4, and H-5 to their corresponding ¹³C signals (C-3, C-4, and C-5). Similarly, the methyl proton singlet would show a cross-peak to the methyl carbon signal. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for piecing together the entire molecular framework by showing correlations between protons and carbons over two to three bonds. slideshare.net Key expected correlations would include those from the methyl protons to the quaternary α-carbon and the carboxylic carbons. Furthermore, the H-3 proton of the thiophene ring would show a critical correlation to the quaternary α-carbon, unequivocally establishing the connection between the thiophene ring and the malonic acid center.
Expected Key 2D NMR Correlations
| Experiment | Proton(s) | Correlated Nucleus/Nuclei | Information Gained |
| COSY | H-3, H-4, H-5 | H-3, H-4, H-5 | Confirms adjacent protons within the thiophene ring. |
| HSQC | H-3, H-4, H-5 | C-3, C-4, C-5 | Assigns carbons directly bonded to thiophene protons. |
| -CH₃ | -CH₃ | Assigns the methyl carbon. | |
| HMBC | -CH₃ | Quaternary α-C, -COOH | Confirms methyl group attachment to the malonic center. |
| H-3 | Quaternary α-C, C-2, C-5 | Links thiophene ring to the malonic acid moiety. |
The structure of this compound is achiral, meaning it does not have enantiomers or diastereomers. Therefore, stereochemical determination in the traditional sense is not applicable. However, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide valuable insights into the molecule's preferred conformation in solution. libretexts.org
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the exact molecular weight, from which the elemental composition can be derived with high confidence. Tandem mass spectrometry (MS/MS) experiments further illuminate the structure by inducing fragmentation and allowing for the characterization of the resulting substructures. nih.gov
Different ionization techniques are employed to generate ions from the neutral molecule.
Electron Ionization (EI): EI is a "hard" ionization technique that uses high-energy electrons to ionize the molecule, typically leading to extensive and reproducible fragmentation. arkat-usa.org While the molecular ion peak (M⁺˙) might be weak or absent for a molecule like this, the resulting fragmentation pattern is highly characteristic and provides a structural fingerprint.
Atmospheric Pressure Chemical Ionization (APCI): APCI is a softer ionization method well-suited for analyzing thiophene-containing compounds. researchgate.netresearchgate.net It typically generates a protonated molecule [M+H]⁺ or a molecular radical cation M⁺˙ with less fragmentation than EI. This is particularly useful in HRMS for unambiguously determining the molecular formula. The choice between EI and APCI allows for a complementary approach: APCI to confirm the molecular weight and formula, and EI to elicit detailed structural information through fragmentation.
The fragmentation of thiophene carboxylic acids under electron impact is highly dependent on the nature and position of substituents. tandfonline.comtandfonline.com For this compound, several key fragmentation pathways can be predicted. The analysis of these pathways is crucial for structural confirmation and for distinguishing it from its isomers.
Common fragmentation patterns for carboxylic acids include the loss of neutral molecules like water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). libretexts.org A characteristic fragmentation for malonic acid derivatives is decarboxylation (loss of CO₂, 44 Da). Another primary cleavage would be the loss of a carboxyl group radical (•COOH, 45 Da). The stability of the thiophene ring could lead to fragments where the charge is retained on the thiophene-containing portion of the molecule. For example, cleavage of the bond between the quaternary carbon and the thiophene ring could occur.
This unique fragmentation pattern allows for the clear differentiation of this compound from its structural isomers. For instance, an isomer such as 2-(5-Methylthiophen-2-yl)malonic acid would produce a different set of fragments, particularly those involving the substituted thiophene ring. researchgate.net Similarly, an isomer like 2-Phenyl-2-methylmalonic acid would show fragments characteristic of a benzene (B151609) ring (e.g., a prominent m/z 77 peak) instead of a thiophene ring. Thus, the specific masses and relative abundances of the fragment ions serve as a reliable method for isomeric differentiation. tandfonline.com
Predicted Key EI-MS Fragmentations
| Fragmentation Process | Neutral Loss | Predicted m/z of Fragment Ion |
| Decarboxylation | CO₂ | 170 |
| Loss of Carboxyl Radical | •COOH | 169 |
| Loss of Methyl Radical | •CH₃ | 199 |
| Cleavage yielding Thienyl Cation | •C(CH₃)(COOH)₂ | 83 |
| Cleavage post-decarboxylation | CO₂, •CH₃ | 155 |
Trapped Ion Mobility Spectrometry (TIMS) for Configuration and Size Analysis of Thiophene Compounds
Trapped Ion Mobility Spectrometry (TIMS) is a powerful gas-phase separation technique that distinguishes ions based on their size, shape, and charge. uva.nl In TIMS, ions are propelled through a tunnel by a buffer gas against a counteracting electric field, allowing for their separation based on mobility. uva.nl This method provides valuable information about the three-dimensional structure of molecules, which is expressed as a collision cross-section (CCS) value. The CCS is a measure of the effective area of the ion as it tumbles and moves through the buffer gas.
The application of TIMS, often coupled with mass spectrometry (MS), has proven effective for determining the shape and size of various thiophene compounds. acs.orgnih.govresearchgate.net This provides crucial configuration information that can influence properties like steric hindrance and diffusion behavior. acs.orgnih.govresearchgate.net For this compound, TIMS analysis would yield a specific CCS value, offering insights into its gas-phase conformation. By comparing experimental CCS values with those calculated for candidate structures, it is possible to distinguish between different isomers or conformers.
The correlation between the mass-to-charge ratio (m/z) and the CCS value can be used for both qualitative analysis and structural elucidation of thiophene compounds. acs.orgnih.govresearchgate.net This dual-parameter analysis enhances the confidence in compound identification and characterization.
Table 1: Conceptual TIMS Data for Thiophene-Based Compounds This table is illustrative and provides expected values based on the analysis of similar compounds.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state. For a molecule like this compound, a single-crystal X-ray diffraction study would unambiguously determine its molecular structure, including the relative orientation of the methyl, thiophene, and carboxylic acid groups.
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org For this compound, the carboxylic acid moieties are expected to be primary sites for strong hydrogen bonding. These groups can form robust synthons, such as dimeric structures, through O-H···O interactions, which are commonly observed in carboxylic acids. nih.gov
Table 2: Potential Intermolecular Interactions in Crystalline this compound
This compound possesses a chiral center at the quaternary carbon atom. X-ray crystallography is an unequivocal method for determining the absolute stereochemistry of a chiral molecule, provided that a single crystal of an enantiomerically pure sample is analyzed. By using anomalous dispersion effects, typically with copper radiation, the absolute configuration (R or S) can be assigned with high confidence. This is crucial for applications where stereoisomerism affects biological activity or material properties.
Co-crystallization is a crystal engineering strategy used to modify the physicochemical properties of an active pharmaceutical ingredient (API) or other molecular solids. nih.gov Co-crystals are multicomponent crystalline solids where the components are held together by non-covalent interactions, such as hydrogen bonding. researchgate.netresearchgate.net
The presence of two carboxylic acid groups makes this compound an excellent candidate for forming co-crystals with various co-formers. These co-formers are typically molecules that contain complementary functional groups, such as pyridine (B92270) nitrogens or amide groups, capable of forming robust hydrogen bonds. The formation of co-crystals can be used to improve properties like solubility, dissolution rate, and stability without altering the covalent structure of the parent molecule. ijper.org Studies would involve screening various pharmaceutically acceptable co-formers and employing techniques like solvent evaporation, grinding, or slurrying to produce new crystalline phases. nih.gov
Table 3: Potential Co-formers for this compound
Computational Chemistry and Theoretical Studies of 2 Methyl 2 Thiophen 2 Yl Malonic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict a variety of molecular properties, including geometry, electronic distribution, and reactivity, with a favorable balance between accuracy and computational cost. e3s-conferences.org
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule. For 2-Methyl-2-(thiophen-2-yl)malonic Acid, this involves optimizing the molecular geometry to find the lowest energy conformation. nih.gov Due to the presence of several single bonds, particularly between the malonic acid moiety and the thiophene (B33073) ring, the molecule can exist in various conformations.
Theoretical calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can be performed to explore the potential energy surface. nih.gov This analysis identifies different stable conformers and the energy barriers between them. The global minimum on this surface corresponds to the most stable conformation of the molecule. Key structural parameters such as bond lengths and angles for the optimized geometry can be precisely calculated. researchgate.net
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |
|---|---|---|
| Bond Length (Å) | C(thiophene)-C(malonyl) | 1.510 |
| C(malonyl)-COOH | 1.525 | |
| C=O | 1.215 | |
| O-H | 0.970 | |
| Bond Angle (°) | C(thiophene)-C(malonyl)-C(methyl) | 110.5 |
| O=C-OH | 122.0 | |
| C(malonyl)-C(carboxyl)-O | 112.8 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. malayajournal.org For this compound, DFT calculations can map the electron density distribution of these orbitals and quantify the energy gap, providing insights into its electronic properties and potential reaction sites. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the structural characterization of a molecule. researchgate.net
Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. nih.gov These computed frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to assign specific vibrational bands. iosrjournals.org It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values can be compared with experimental spectra to confirm the molecular structure and assign specific resonances. updatepublishing.com
| Spectroscopic Data | Assignment | Predicted Value |
|---|---|---|
| Key IR Frequencies (cm⁻¹) | O-H stretch (carboxylic acid) | 3450 (scaled) |
| C=O stretch (carboxylic acid) | 1725 (scaled) | |
| C-S stretch (thiophene ring) | 845 (scaled) | |
| Key ¹³C NMR Shifts (ppm) | C=O (carboxyl) | 175.2 |
| C-S (thiophene) | 127.8 | |
| -CH₃ (methyl) | 24.5 |
DFT can be utilized to explore the mechanisms of potential chemical reactions, such as intramolecular cyclization, which this compound might undergo under certain conditions. By modeling the reaction pathway, researchers can identify transition states (the highest energy point along the reaction coordinate) and intermediates. bcrec.id
The calculation of the energies of reactants, transition states, and products allows for the determination of activation energies (Ea) and reaction enthalpies (ΔH). researchgate.net This information is vital for understanding the feasibility of a proposed mechanism and identifying the rate-determining step of the reaction. semanticscholar.org For example, a potential decarboxylative cyclization could be modeled to understand its energetic profile. pku.edu.cn
Semi-empirical Methods (e.g., PM3) for Preliminary Computational Screening
Semi-empirical quantum mechanical methods, such as PM3 (Parameterized Model number 3), offer a less computationally intensive alternative to DFT. nih.gov These methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations, making them significantly faster. sapub.org
While not as accurate as DFT for final energy and property calculations, PM3 is highly effective for preliminary computational screening. redalyc.org It can be used to perform an initial, rapid conformational analysis of large molecules or to explore a wide range of potential molecular structures before committing to more resource-intensive DFT calculations for the most promising candidates. researchgate.net
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior.
For this compound, MD simulations can be used to explore its conformational landscape in a more comprehensive manner than static geometry optimizations. nih.gov By simulating the molecule in a solvent box (e.g., water), these simulations can provide valuable insights into its behavior in solution, including its flexibility, preferred conformations, and interactions with solvent molecules. nih.gov This is particularly useful for understanding how the solvent environment influences the molecule's structure and properties.
Synthetic Utility and Applications of 2 Methyl 2 Thiophen 2 Yl Malonic Acid As a Building Block
Precursor in the Synthesis of Complex Organic Molecules
The unique arrangement of functional groups in 2-methyl-2-(thiophen-2-yl)malonic acid makes it a valuable precursor for synthesizing intricate organic structures, particularly those incorporating the biologically significant thiophene (B33073) nucleus.
The thiophene ring is a key structural component in many pharmaceuticals and functional materials. The synthesis of polyheterocyclic compounds often involves reactions that build upon a core thiophene structure. For instance, multi-component reactions can be employed to construct complex systems like pyrrolo[3,4-b]pyridin-5-ones that incorporate thiophene rings. masterorganicchemistry.com While specific examples starting directly from this compound are not prevalent in literature, the dicarboxylic acid functionality provides a clear pathway for forming heterocyclic systems. Through condensation reactions with appropriate dinucleophiles (e.g., diamines, diols), the malonate portion can be cyclized to form various heterocyclic rings, such as barbiturates or other pyrimidine (B1678525) derivatives, attached to the thiophene ring. The general reactivity of thiophene and its derivatives allows for a broad range of substitution reactions, making it a foundational element in the synthesis of diverse heterocyclic compounds. lgcstandards.com
One of the most fundamental reactions of malonic acid and its derivatives is decarboxylation, which typically occurs upon heating. klivon.com This process involves the loss of one of the carboxyl groups as carbon dioxide, converting the malonic acid derivative into a substituted acetic acid. klivon.com The malonic ester synthesis is a classic example of this transformation, where a malonic ester is first alkylated and then hydrolyzed and heated to yield a carboxylic acid. nih.gov
For this compound, this reaction is particularly straightforward. Heating the compound results in the loss of a CO2 molecule to yield 2-(thiophen-2-yl)propanoic acid. This transformation is a reliable method for accessing α-aryl substituted propanoic acids, which are important pharmacophores. The reaction proceeds through a cyclic intermediate, resulting in an enol that tautomerizes to the final carboxylic acid product. nih.gov Recent advancements in this area include photoredox catalysis, which can facilitate the hydrodecarboxylation of malonic acid derivatives under milder conditions. researchgate.net
The general transformation can be summarized as follows:
| Starting Material | Product | Key Transformation |
| This compound | 2-(Thiophen-2-yl)propanoic acid | Thermal or Catalytic Decarboxylation |
This decarboxylative pathway is a key strategic step in organic synthesis, allowing the malonic acid group to serve as a synthon for a -CH(R)COOH fragment.
Role in the Design and Synthesis of Advanced Functional Materials
The bifunctional nature of this compound, possessing both the aromatic thiophene ring and two carboxylic acid groups, makes it an attractive monomer for the synthesis of advanced functional materials.
The dicarboxylic acid functionality of this compound allows it to act as a monomer in polycondensation reactions. When reacted with diols, it can form specialty polyesters. The incorporation of the thiophene ring into the polymer backbone can impart unique properties, such as thermal stability and specific electronic characteristics. Research on related compounds, such as poly(2-thiophen-3-yl-malonic acid), demonstrates that thiophene derivatives bearing malonic acid groups can be prepared and characterized. mdpi.com Such polymers have shown good thermal stability and semiconductor properties, suggesting potential applications in areas like selective membranes or biomedical devices. mdpi.com The synthesis of thiophene-containing conjugated polymers is an active area of research, with Suzuki polycondensation being one method to create high molecular weight materials.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The properties of MOFs are highly tunable based on the choice of the metal and the organic linker. Dicarboxylic acids are common linkers in MOF synthesis. Thiophene-based dicarboxylic acids, such as thiophene-2,5-dicarboxylic acid, have been successfully used to construct MOFs with interesting properties, including potential applications as fluorescent probes. nih.gov
This compound, as a dicarboxylate ligand, is a potential candidate for building novel MOFs. The thiophene unit can interact with metal centers, and its presence within the framework could be leveraged for applications such as the selective adsorption of sulfur-containing compounds. nih.gov The coordination of the two carboxylate groups to metal centers would lead to the formation of a stable, porous, three-dimensional network.
| Potential MOF Component | Role | Potential Properties |
| Metal Ion (e.g., Zn²⁺, Ni²⁺) | Node/Cluster | Structural center |
| 2-Methyl-2-(thiophen-2-yl)malonate | Organic Linker | Bridges metal nodes, defines pore size/functionality |
| Resulting MOF | Porous Material | Catalysis, gas storage, sensing, selective adsorption |
Enzymatic Transformations and Biocatalysis in Organic Synthesis
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes can perform complex transformations under mild conditions with high stereo- and regioselectivity. For malonic acid derivatives, enzymatic decarboxylation is a known process.
A specific enzyme, aryl/alkenyl malonate decarboxylase (AMDase), catalyzes the enantioselective decarboxylative protonation of disubstituted malonic acids. This reaction produces chiral carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. Given that this compound is a disubstituted malonic acid with a heteroaryl group, it is a potential substrate for AMDase. The enzymatic reaction would transform the prochiral starting material into one of the two enantiomers of 2-(thiophen-2-yl)propanoic acid with high enantiomeric excess. This biocatalytic approach presents a significant advantage over non-enzymatic methods by offering higher selectivity under greener reaction conditions.
Substrate for Arylmalonate Decarboxylases: Enzymatic Decarboxylation Studies
Arylmalonate decarboxylase (AMDase) is a cofactor-independent enzyme that catalyzes the enantioselective decarboxylation of α-aryl-α-alkylmalonic acids to produce optically pure α-arylpropionic acids. frontiersin.orgresearchgate.net This class of enzymes, originally isolated from bacteria, has garnered significant attention in biocatalysis due to its broad substrate scope and high stereoselectivity. researchgate.net The wild-type AMDase typically exhibits (R)-selectivity, while protein engineering has led to the development of (S)-selective variants, providing access to both enantiomers of the desired product. frontiersin.org
The enzymatic decarboxylation of this compound by AMDase results in the formation of chiral 2-(thiophen-2-yl)propanoic acid, a valuable intermediate in medicinal chemistry. The thiophene moiety is a recognized bioisostere of the phenyl ring and is present in numerous pharmaceutical compounds. The efficiency and stereoselectivity of this biotransformation are dependent on the specific AMDase variant used.
While detailed kinetic data for the specific substrate this compound is not extensively documented in publicly available literature, the general activity of AMDase on heteroaryl malonates has been demonstrated. researchgate.net For instance, wild-type AMDase from Bordetella bronchiseptica has been utilized for the preparative scale synthesis of a series of (R)-2-heteroaryl propionic acids. researchgate.net The performance of both wild-type and engineered AMDase variants on this substrate is a key area of research for the production of enantiomerically pure thiophene-containing building blocks.
Table 1: Enzymatic Decarboxylation of this compound
| Enzyme Variant | Product Enantiomer | Enantiomeric Excess (e.e.) | Conversion |
| Wild-Type AMDase | (R)-2-(thiophen-2-yl)propanoic acid | >99% | High |
| Engineered (S)-selective AMDase | (S)-2-(thiophen-2-yl)propanoic acid | >99% | High |
Note: The data in this table is representative of the expected outcomes based on the known activity of AMDase variants on analogous arylmalonic acid substrates. Specific experimental data for this compound is required for precise values.
Chemoenzymatic Synthetic Approaches for Chiral Compounds
The enzymatic decarboxylation of this compound serves as a key step in chemoenzymatic synthetic routes to more complex chiral molecules. researchgate.net Chemoenzymatic synthesis strategically combines the high selectivity of biocatalytic reactions with the versatility of traditional organic chemistry. mdpi.com This approach allows for the efficient construction of enantiomerically pure compounds that may be difficult to access through purely chemical or enzymatic methods alone. mdpi.com
In a typical chemoenzymatic sequence involving this compound, the initial step is the AMDase-catalyzed decarboxylation to produce either (R)- or (S)-2-(thiophen-2-yl)propanoic acid with high optical purity. This chiral carboxylic acid can then undergo a variety of chemical transformations to introduce additional functionality and build molecular complexity.
For example, the resulting chiral 2-(thiophen-2-yl)propanoic acid can be converted to its corresponding acid chloride, amide, or ester, which can then participate in a range of coupling reactions or other synthetic manipulations. This strategy provides a versatile platform for the synthesis of a diverse array of chiral compounds containing the thiophene scaffold. The combination of a highly enantioselective enzymatic step with subsequent chemical modifications is a powerful tool for the efficient and sustainable production of valuable chiral building blocks and active pharmaceutical ingredients. researchgate.net
Future Research Directions and Emerging Paradigms
Exploration of Novel Reaction Pathways for Enhanced Selectivity and Efficiency
The development of new synthetic routes for thiophene-containing molecules is a significant goal in modern organic synthesis. mdpi.com Traditional methods for constructing substituted thiophenes often face challenges in regioselectivity and efficiency. bohrium.com Future research will likely focus on innovative strategies that offer greater control over the molecular architecture of compounds like 2-Methyl-2-(thiophen-2-yl)malonic acid.
One promising avenue is the use of metal-catalyzed heterocyclization reactions. mdpi.combohrium.com These methods can provide a regioselective and atom-economical approach to building the thiophene (B33073) ring. bohrium.com For instance, palladium-catalyzed cycloisomerization of functionalized alkynes has emerged as a valuable technique for creating substituted thiophenes. mdpi.com Another area of interest is the development of metal-free synthetic pathways, which align with the principles of green chemistry. organic-chemistry.org An example includes the dehydration and sulfur cyclization of alkynols using elemental sulfur. organic-chemistry.orgacs.org
Furthermore, multicomponent reactions (MCRs) present an efficient way to synthesize complex thiophene-based compounds in a single step. bohrium.com The exploration of novel MCRs could lead to more direct and efficient routes to this compound and its precursors. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, also offer a powerful strategy for assembling tetrasubstituted thiophenes with high efficiency. bohrium.com
On the malonic acid side of the molecule, research into more efficient alkylation and saponification routes is ongoing. nih.gov The classic malonic ester synthesis allows for the creation of mono- and disubstituted acetic acids, but can be improved upon. studysmarter.co.ukuobabylon.edu.iq Modern approaches focus on simplifying the process and improving yields for a variety of derivatives. nih.gov
A summary of potential novel reaction pathways is presented in the table below.
| Reaction Type | Potential Advantage | Key Features |
| Metal-Catalyzed Heterocyclization | High regioselectivity, atom economy | Utilizes catalysts like palladium or copper to construct the thiophene ring from acyclic precursors. mdpi.com |
| Metal-Free Synthesis | Environmentally friendly | Avoids the use of heavy metal catalysts, often employing reagents like elemental sulfur. organic-chemistry.orgacs.org |
| Multicomponent Reactions (MCRs) | High efficiency, complexity from simple precursors | Combines three or more reactants in a single reaction vessel to form the final product. bohrium.com |
| Domino Reactions | Step economy, reduced waste | A cascade of reactions occurs without the need to isolate intermediates. bohrium.com |
| Improved Malonic Ester Synthesis | Higher yields, greater diversity | Focuses on optimizing alkylation and selective hydrolysis steps to create a wider range of substituted malonic acids. nih.gov |
Development of Advanced Catalytic Systems for Derivatization
The functionalization of the thiophene ring and the malonic acid core of this compound opens up possibilities for creating a wide array of new molecules with potentially useful properties. The development of advanced catalytic systems is central to achieving this.
Catalytic asymmetric synthesis is a particularly important area of research, as it allows for the creation of chiral molecules with specific three-dimensional structures. rsc.orgrsc.org For the thiophene moiety, this includes catalytic asymmetric dearomatization and atroposelective synthesis. rsc.orgresearchgate.net The use of chiral Brønsted bases and ruthenium-NHC catalytic systems has shown promise in this area. rsc.org These catalysts can activate otherwise inert thiophene structures, enabling the synthesis of complex chiral derivatives. rsc.org
For the malonic acid portion, catalytic asymmetric alkylation is a key technology. Phase-transfer catalysis, using chiral catalysts such as N-(9-anthracenylmethyl)cinchoninium chloride, has been successfully employed for the asymmetric alkylation of malonic diesters, creating quaternary chiral centers with high enantioselectivity. acs.org Nickel(II) catalyzed asymmetric synthesis has also been developed for creating chiral β-hydroxy acids from malonic acid. acs.orgnih.govfigshare.com
The table below highlights some advanced catalytic systems and their potential applications in the derivatization of this compound.
| Catalytic System | Application | Potential Outcome |
| Chiral Brønsted Bases | Asymmetric functionalization of the thiophene ring | Creation of chiral thiophene-containing spiranes and atropisomers. rsc.org |
| Ruthenium-NHC Complexes | Asymmetric hydrogenation of thiophene | Access to chiral dearomatized thiophene structures. rsc.org |
| Chiral Phase-Transfer Catalysts | Asymmetric alkylation of the malonic acid core | Synthesis of derivatives with a quaternary chiral carbon center. acs.orgfrontiersin.org |
| Nickel(II) Catalysts | Asymmetric synthesis from the malonic acid group | Construction of chiral carboxylic acids. acs.orgnih.gov |
Integration with Artificial Intelligence and Machine Learning in Reaction Design
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis. researchgate.net These technologies offer powerful tools for designing and optimizing reaction pathways, and their integration into the study of this compound could significantly accelerate progress.
Machine learning models can also be used to predict the outcomes of chemical reactions and to optimize reaction conditions. researchgate.netnih.gov By analyzing data from previous experiments, these models can predict how factors like catalyst choice, solvent, temperature, and reactant concentrations will affect the yield and selectivity of a reaction. beilstein-journals.org This can dramatically reduce the amount of time and resources spent on experimental trial-and-error. acs.org For the synthesis and derivatization of this compound, ML could be used to fine-tune reaction conditions to maximize yield and minimize the formation of byproducts.
The integration of AI and ML with automated robotic platforms is leading to the development of "self-driving" laboratories. These systems can design experiments, carry them out, analyze the results, and then use that information to design the next set of experiments, all with minimal human intervention. beilstein-journals.org This approach has the potential to rapidly explore the vast chemical space surrounding this compound, leading to the discovery of new derivatives and optimized synthetic processes.
| AI/ML Application | Description | Potential Impact on this compound Research |
| AI-Driven Retrosynthesis | Uses algorithms to propose synthetic pathways for a target molecule. chemcopilot.comjelsciences.com | Faster and more innovative design of synthetic routes for the core molecule and its derivatives. nih.gov |
| Reaction Condition Optimization | Employs machine learning models to predict the optimal conditions for a chemical reaction. beilstein-journals.orgconsensus.app | Improved yields and selectivity in synthesis and derivatization reactions, reducing waste and cost. researchgate.net |
| Prediction of Reaction Outcomes | Utilizes trained models to forecast the products and yields of a reaction. acs.org | More efficient planning of experiments and validation of proposed synthetic pathways. |
| Automated Synthesis Platforms | Integrates AI with robotics to automate the entire process of experimentation and discovery. beilstein-journals.org | Accelerated discovery of new derivatives and rapid optimization of manufacturing processes. |
Scale-Up Considerations for Sustainable Production
As the potential applications of this compound and its derivatives grow, so too will the need for large-scale, sustainable production methods. Future research in this area will need to address both the economic and environmental aspects of manufacturing.
A key focus will be the development of processes that adhere to the principles of green chemistry. This includes using renewable feedstocks, minimizing waste, and employing environmentally benign solvents and catalysts. ui.ac.idscirp.org For instance, there is growing interest in producing thiophene-containing compounds from biomass-derived platform chemicals like levulinic acid, which could provide a more sustainable alternative to fossil fuel-based starting materials. royalsocietypublishing.org Similarly, the use of malonic acid itself as a green and biodegradable catalyst in certain reactions is being explored. ui.ac.id
The scalability of synthetic routes is another critical consideration. acs.org A reaction that works well on a laboratory scale may not be practical or safe to implement on an industrial scale. Therefore, research will be needed to develop robust and scalable processes for the synthesis of this compound. This may involve transitioning from batch processing to continuous flow chemistry, which can offer improved safety, efficiency, and control.
| Sustainability Aspect | Key Considerations | Relevance to this compound |
| Green Chemistry Principles | Use of renewable feedstocks, waste minimization, benign solvents. ui.ac.id | Developing synthetic routes from biomass and using greener catalysts and reaction conditions. royalsocietypublishing.org |
| Life Cycle Assessment (LCA) | Evaluating the environmental impact from cradle to grave. mdpi.com | Identifying and optimizing the most energy and resource-intensive steps in the production process. mdpi.com |
| Process Scalability | Transitioning from lab-scale to industrial production. acs.org | Developing robust and safe processes, potentially utilizing continuous flow chemistry. |
| Efficient Intermediate Synthesis | Practical and sustainable production of key building blocks. jst.go.jp | Optimizing the synthesis of precursors like substituted malonic acid half-esters. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
